Triptoquinonide
Description
Contextualization within Diterpenoid and Quinone Chemical Space
Triptoquinonide is classified as a synthetic compound, structurally derived from analogs of naturally occurring quinones. biosynth.compharmaffiliates.com The chemical landscape it inhabits is at the intersection of diterpenoids and quinones. Diterpenoids represent a vast class of natural products characterized by a 20-carbon skeleton, often exhibiting complex polycyclic structures. nih.gov Quinones, on the other hand, are organic compounds containing a cyclohexadiene ring with two ketone groups, known for their redox properties. wikipedia.org The existence of "diterpenoid quinones" in nature, such as royleanones and tanshinones found in plants like Salvia miltiorrhiza and Rosmarinus officinalis, demonstrates a precedent for compounds combining these structural motifs, featuring a diterpene backbone integrated with a quinoid system. mdpi.comresearchgate.netrsc.orgnih.gov this compound's design reflects an exploration within this rich chemical space, bridging synthetic chemistry with structural elements found in potent natural products.
Overview of Historical and Current Research Trajectories for this compound
The historical trajectory of this compound research is predominantly rooted in synthetic chemistry. Its first enantioselective total synthesis was reported around 2000, often undertaken in conjunction with the synthesis of its more established natural product counterparts, Triptolide (B1683669) and Triptonide. chemicalbook.com This synthetic focus highlights efforts to elucidate complex molecular architectures and to create analogs for biological evaluation.
Currently, research on this compound centers on its function as a reactive oxygen species (ROS) modulator. biosynth.compharmaffiliates.com It interacts with cellular pathways that are sensitive to oxidative stress, thereby influencing the balance of ROS, which is crucial for cellular signaling and homeostasis. biosynth.com This mode of action positions this compound as a valuable probe for understanding redox biology and the intricate networks governing oxidation-reduction processes within cells. biosynth.com Ongoing investigations also explore its implications in modulating inflammation and apoptosis, suggesting its potential as a tool for elucidating cellular responses during disease progression, particularly in oxidative stress-related disorders such as neurodegenerative diseases and certain types of cancer. biosynth.compharmaffiliates.com
Structural Relationship to Established Natural Products (e.g., Triptolide, Triptonide)
This compound shares a close structural kinship with the well-known natural products Triptolide and Triptonide, both of which are diterpenoids isolated from the traditional Chinese medicinal plant Tripterygium wilfordii. nih.govresearchgate.net All three compounds possess a C20 carbon skeleton, characteristic of diterpenes. biosynth.comnih.gov
However, distinct differences in their oxygenation patterns and functional groups define their unique identities. Triptolide (C₂₀H₂₄O₆) is characterized as a diterpene triepoxide, featuring three epoxide rings. nih.govresearchgate.net Triptonide (C₂₀H₂₂O₆) is also a diterpene triepoxide, often described as a 14-deoxy-14-oxo-triptolide, indicating a structural modification at the C-14 position involving a ketone. This compound (C₂₀H₂₂O₄), with two fewer oxygen atoms than Triptonide, incorporates a quinone moiety within its structure, as evidenced by its molecular formula and characteristic SMILES notation (CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC4=C3COC4=O)C). biosynth.com This quinone feature distinguishes it from the epoxide-rich structures of Triptolide and Triptonide, suggesting a different oxidation state or rearrangement of the core diterpenoid scaffold. The consistent co-synthesis of these compounds underscores their fundamental structural relationship and the efforts to explore their chemical diversity.
Key Chemical Properties of this compound, Triptolide, and Triptonide
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID / CAS Number |
| This compound | C₂₀H₂₂O₄ | 326.39 | 163513-81-3 |
| Triptolide | C₂₀H₂₄O₆ | 360.41 | 107985 |
| Triptonide | C₂₀H₂₂O₆ | 358.39 | 65411 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3bR,9bS)-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1,6,9-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-10(2)13-8-16(21)17-12(18(13)22)4-5-15-14-9-24-19(23)11(14)6-7-20(15,17)3/h8,10,15H,4-7,9H2,1-3H3/t15-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTABFBXCBBJRR-YWZLYKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC4=C3COC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for Triptoquinonide
Total Synthesis Approaches
Total synthesis endeavors for triptoquinonide aim to construct the molecule from simpler, readily available precursors, often employing cascade reactions to build its complex ring system.
Enantioselective synthesis is crucial for producing this compound with a specific absolute configuration, which is often vital for its biological activity. A notable enantioselective total synthesis of (+)-triptoquinonide has been achieved. acs.orgnih.govdntb.gov.uahku.hk
Radical cyclization reactions have proven to be powerful tools in the construction of complex carbocyclic frameworks, including those found in this compound. rsc.orgthieme-connect.demsu.edu These reactions often proceed under mild or neutral conditions, allowing for the efficient transformation of pH-sensitive and chiral substrates without decomposition or racemization. thieme-connect.de
In the enantioselective total synthesis of (+)-triptoquinonide, a key step involves a lanthanide triflate-catalyzed oxidative radical cyclization. acs.orgnih.govhku.hk This method facilitates the formation of polycyclic compounds from relatively simple polyenic precursors. rsc.org Manganese(III) acetate (B1210297) (Mn(OAc)₃) is frequently employed as a mediator in such oxidative free-radical cyclizations, generating electrophilic α-carbonyl radicals that can add to unactivated olefins to form cyclic products. rsc.orgthieme-connect.de
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, and they can typically be recovered for future use. wikipedia.orgnumberanalytics.com In the context of this compound synthesis, (+)-8-phenylmenthol has been identified as an effective chiral auxiliary. acs.orghku.hkrsc.orgresearchgate.net
The use of (+)-8-phenylmenthol as a chiral auxiliary in the lanthanide triflate-catalyzed oxidative radical cyclization of a (+)-8-phenylmenthyl ester intermediate has been instrumental in achieving high enantiomeric purity for (+)-triptoquinonide. acs.orgnih.govhku.hk This auxiliary influences the stereoselectivity by biasing the stereochemical outcome of the reaction, leading to the formation of the desired enantiomer. wikipedia.orgnumberanalytics.com
A summary of the role of (+)-8-phenylmenthol in the enantioselective synthesis of (+)-triptoquinonide is provided in the table below:
| Chiral Auxiliary Used | Key Reaction Step | Outcome | Reference |
| (+)-8-Phenylmenthol | Lanthanide triflate-catalyzed oxidative radical cyclization of (+)-8-phenylmenthyl ester | Good chemical yield (77%) and excellent diastereoselectivity (dr 38:1) | acs.orgnih.govhku.hk |
Diastereoselective control is essential in synthetic pathways to ensure the preferential formation of one diastereomer over others, particularly when multiple stereocenters are being formed. In the enantioselective synthesis of (+)-triptoquinonide, the lanthanide triflate-catalyzed oxidative radical cyclization step demonstrated excellent diastereoselectivity, with a diastereomeric ratio (dr) of 38:1. acs.orgnih.govhku.hkresearchgate.net This high level of control is attributed to the influence of Lewis acids in managing the carbonyl rotamer population during the cyclization. acs.org
Optimization of synthetic yields is a critical aspect of total synthesis, influencing the practicality and economic viability of producing complex molecules like this compound. In the reported enantioselective synthesis, the key radical cyclization step achieved a good chemical yield of 77%. acs.orgnih.govhku.hk
Enantioselective Synthesis Methodologies
Semisynthetic Modifications and Analog Preparation
Semisynthetic modifications involve starting from a naturally occurring precursor that already possesses a significant portion of the target molecule's structure and then chemically modifying it to obtain the desired compound or its analogs. While the provided search results primarily focus on total synthesis, the broader context of triptolide (B1683669) (a related diterpenoid) synthesis mentions that structural modifications and derivative identification are ongoing research focuses. nih.gov This suggests that similar strategies could be applied to this compound for the preparation of analogs, although specific examples for this compound were not detailed in the search results. The creation of analogs often aims to explore structure-activity relationships and potentially improve therapeutic properties.
Mechanistic Investigations of Synthetic Transformations
Understanding the underlying mechanisms of synthetic transformations is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. For the synthesis of this compound, detailed mechanistic investigations have shed light on the key radical cyclization step and its stereochemical control.
Reaction Mechanisms and Intermediate Characterization
The central reaction in the enantioselective total synthesis of this compound is the lanthanide triflate-catalyzed oxidative radical cyclization mediated by Mn(OAc)₃. acs.org This reaction proceeds through a radical pathway, generating specific intermediates that dictate the final product's structure and stereochemistry. The initial acyclic precursor, such as (+)-8-phenylmenthyl ester 30, undergoes a series of transformations to form the desired polycyclic core. acs.org
A crucial intermediate identified in this process is compound 31, which is formed with high efficiency and diastereoselectivity from the oxidative radical cyclization of precursor 30. acs.org While specific detailed characterization techniques for intermediate 31 beyond its isolation and yield are not explicitly detailed in the provided context, the high diastereoselectivity observed (38:1) strongly implies a well-defined mechanistic pathway leading to its formation. acs.org
Further insights into the radical cyclization were gained by studying related β-keto esters, specifically compound 17 (without an α-substituent) and compound 17a (with an α-chloro substituent). acs.org The introduction of an α-chloro substituent in precursor 17a was a deliberate design choice, as α-chloro substituents have been shown to enhance the reactivity of β-keto esters in radical cyclization reactions. researchgate.net The differences in reactivity and stereochemical outcomes between 17 and 17a provided valuable data for mechanistic elucidation. acs.org
Transition State Modeling for Stereochemical Outcomes
The observed stereochemical outcomes, particularly the excellent diastereoselectivity in the formation of intermediate 31, are governed by the specific transition states adopted during the radical cyclization. To rationalize the observed chiral induction, transition state models were proposed. acs.org These models aimed to explain the "opposite chiral induction" observed in the oxidative radical cyclization reactions when comparing chiral β-keto esters 17 (lacking an α-substituent) and 17a (possessing an α-chloro substituent). acs.org
The development of such models is critical in asymmetric catalysis, where the relative stabilization of competing transition states determines the predominant stereoisomer formed. While the exact computational details of these models for this compound are not provided, the general principle involves analyzing the steric and electronic interactions within the proposed transition state structures to account for the observed facial discrimination and the resulting stereoselectivity. Modern computational methods, such as density functional theories, are frequently employed in such analyses to capture non-covalent interactions that play a crucial role in stereocontrolling transition states.
The ability to propose and validate transition state models based on experimental observations, such as the differential chiral induction with and without an α-chloro substituent, underscores a deep understanding of the reaction's stereochemical intricacies. This approach allows chemists to predict and control the stereochemical outcome of complex reactions, which is paramount in the synthesis of enantiomerically pure natural products like this compound.
Data Tables
Table 1: Key Synthetic Step Performance for Intermediate 31
| Reaction Step | Precursor | Catalyst | Mediator | Yield (%) | Diastereoselectivity (dr) |
| Oxidative Radical Cyclization | 30 | Lanthanide triflate | Mn(OAc)₃ | 77 | 38:1 |
Compound Names and PubChem CIDs
Biosynthetic Pathways and Natural Occurrence of Triptoquinonide
Proposed Role as a Biosynthetic Intermediate
Enzymatic Steps and Precursor Transformations (e.g., Diterpene Synthases, Cytochrome P450)The initial stages of diterpene biosynthesis involve the formation of GGPP, which then undergoes cyclization to yield various diterpene skeletons through the action of diterpene synthases (TPSs)nih.govnih.govuni-freiburg.de. In Tripterygium wilfordii, specific diterpene synthases, such as copalyl diphosphate (B83284) synthase (CPS1) and miltiradiene (B1257523) synthase (MS), play pivotal roles in constructing the foundational abietane (B96969) skeletonwikidata.orgguidetopharmacology.org.
Following the formation of the basic hydrocarbon backbone, cytochrome P450 monooxygenases (CYPs) are instrumental in introducing structural diversity through oxidative modifications uni-freiburg.dewikipedia.orgnih.govuni-freiburg.de. These modifications can include hydroxylations, sequential oxidations at a single position, and even ring rearrangements wikipedia.org. In the context of triptolide (B1683669) biosynthesis, a specific cytochrome P450, CYP728B70, has been identified for its role in catalyzing the oxidation of a methyl group to an acid moiety in dehydroabietic acid, another proposed intermediate wikidata.org. Triptoquinonide, along with triptinin B, triptophenolide, and dehydroabietic acid, has been investigated as a potential intermediate in triptolide biosynthesis, with candidate CYPs tested for their ability to catalyze transformations of these compounds wikidata.org. The intricate interplay between diterpene synthases and cytochrome P450 enzymes is fundamental to the complex and highly functionalized nature of diterpenoids like this compound and triptolide.
Table 1: Key Enzymes and Precursors in Abietane-Type Diterpenoid Biosynthesis
| Compound/Enzyme Class | Role in Biosynthesis |
| Geranylgeranyl Diphosphate (GGPP) | Universal precursor for diterpenoids guidetopharmacology.orgnih.gov |
| Copalyl Diphosphate Synthase (CPPS/CPS1) | Class II diterpene synthase; catalyzes cyclization of GGPP to Copalyl Diphosphate (CPP) guidetopharmacology.orgnih.govbiomedres.us |
| Copalyl Diphosphate (CPP) | Intermediate formed from GGPP by CPPS guidetopharmacology.orgnih.govbiomedres.us |
| Miltiradiene Synthase (MiS) | Diterpene synthase; converts CPP to miltiradiene guidetopharmacology.orgbiomedres.us |
| Miltiradiene | Abietane olefin; likely precursor and intermediate to triptolide guidetopharmacology.org |
| Cytochrome P450 Monooxygenases (CYPs) | Catalyze oxidative modifications (e.g., hydroxylations, sequential oxidations) of diterpenoid skeletons, contributing to structural diversity uni-freiburg.dewikipedia.orgnih.govuni-freiburg.de |
| CYP728B70 | Specific P450 identified in T. wilfordii involved in triptolide biosynthesis, catalyzing oxidation of dehydroabietic acid wikidata.org |
Comparative Analysis of Natural Production versus Chemical Synthesis
The production of complex natural products like this compound and its related diterpenoids presents challenges for both natural isolation and chemical synthesis. Triptolide, a structurally intricate abietane-type diterpene, is particularly difficult to synthesize chemically on an industrial scale due to its complex structure, including three epoxy groups and an α,β-unsaturated five-membered lactone ring wikipedia.orgmetabolomicsworkbench.org. This inherent complexity often makes natural production or biosynthesis the primary avenue for obtaining such compounds wikipedia.org.
While the first enantioselective total synthesis of (+)-triptoquinonide has been reported mpg.dewikipedia.org, the practical scalability and economic viability of such total syntheses for highly complex natural products can be limited lipidmaps.org. Less structurally complex natural products may be cost-effectively synthesized from simpler chemical precursors lipidmaps.org. However, for the most complex molecules, isolation from natural sources remains a sufficient and often more practical approach if adequate quantities can be obtained lipidmaps.org.
Biosynthesis, as a multi-step and multi-enzymatic process carried out by living organisms, offers a divergent pathway from simple building blocks to diverse and complex molecules nih.govkegg.jp. In contrast, chemical synthesis often employs convergent strategies nih.gov. A significant challenge with natural production from plants like Tripterygium wilfordii is the typically low yield of these bioactive compounds in the native plant guidetopharmacology.org. To address this, plant cell cultures, such as suspension cell cultures, are being explored as "bio-factories" nih.govru.ac.za. These cultured systems have demonstrated the ability to accumulate diterpenoids like triptolide at higher levels than the intact plant, particularly in the culture medium, which can simplify purification guidetopharmacology.org. This highlights the potential of biotechnological approaches to overcome the limitations of both direct plant extraction and complex chemical synthesis for compounds like this compound and its derivatives.
Table 2: Comparison of Natural Production and Chemical Synthesis Approaches for Complex Natural Products
| Feature | Natural Production (e.g., Plant Extraction, Cell Culture) | Chemical Synthesis (Total Synthesis) |
| Source Material | Living organisms (plants, microbes) or their cultures lipidmaps.orgkegg.jp | Simpler chemical precursors lipidmaps.orgnih.gov |
| Process Complexity | Multi-step, multi-enzymatic, divergent pathways nih.govkegg.jp | Often convergent, can be highly challenging for complex structures wikipedia.orgmetabolomicsworkbench.orgnih.gov |
| Scalability (for complex molecules) | Limited by plant yield; improved by cell culture/bioreactors guidetopharmacology.orgnih.govnih.govnih.govru.ac.za | Often impractical or very costly on large scale for highly complex structures wikipedia.orgmetabolomicsworkbench.orglipidmaps.org |
| Cost-Effectiveness (for complex molecules) | Can be high due to low yield; potentially improved by optimized cultures guidetopharmacology.orgthegoodscentscompany.com | High costs for complex structures lipidmaps.org |
| Stereochemistry Control | Inherently controlled by enzymes kegg.jp | Requires precise control, can be challenging nih.gov |
| Environmental Impact | Generally considered more environmentally friendly with optimized methods nih.govru.ac.za | Can involve harsh reagents and generate waste nih.gov |
Lack of Sufficient Scientific Data for "this compound" Prevents In-Depth Article Generation
Following a comprehensive search of scientific literature and databases, it has been determined that there is insufficient detailed information available on the chemical compound "this compound" to generate the requested in-depth article focusing on its specific molecular and cellular mechanisms. While the existence of this compound, also identified as quinone 21, is confirmed with a registered CAS number (163513-81-3) and reports on its chemical synthesis, the body of research on its biological activities is exceedingly limited.
Initial searches indicated that "this compound" might be a hypothetical compound. However, further investigation revealed its isolation from plants of the Tripterygium genus and a single study noting its moderate inhibitory effects on the replication of two human tumor cell lines.
Molecular and Cellular Mechanisms of Triptoquinonide Action
Mechanisms of Inflammation Modulation:The scientific literature does not contain information on how Triptoquinonide may modulate inflammatory processes.
While a closely related and extensively studied compound from the same plant genus, Triptolide (B1683669), has a wealth of information regarding its effects on ROS, cellular signaling, and inflammation, the user's strict instruction to focus solely on "this compound" prevents the use of this analogous data.
Therefore, due to the absence of specific and detailed research findings on this compound's molecular and cellular mechanisms, it is not possible to create a thorough, informative, and scientifically accurate article that adheres to the provided outline. Further research on this compound is required before such an analysis can be compiled.
Interaction with Pro-inflammatory Mediators and Cytokines
Data from scientific studies on the specific interactions of this compound with pro-inflammatory mediators and cytokines is not extensively available. While some research suggests that this compound may suppress the expression of pro-inflammatory genes, detailed information regarding its effects on specific mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) is not well-documented.
It is understood that pro-inflammatory cytokines are key signaling molecules that regulate a wide array of immune and inflammatory responses. nih.govnih.govfrontiersin.orgjfda-online.com For instance, IL-1β and TNF-α are potent inducers of IL-6 expression in various cell types. nih.govnih.gov The regulation of these cytokines is a critical aspect of the inflammatory process. jfda-online.com
Due to the lack of specific data for this compound, a detailed data table on its effects on these cytokines cannot be generated at this time.
Cellular Immunomodulatory Effects
The specific cellular immunomodulatory effects of this compound on immune cells such as T-lymphocytes and macrophages are not well-characterized in the available literature. The immune response involves a complex interplay between different cell types, including CD4+ and CD8+ T cells, and macrophages, which are crucial for both initiating and resolving inflammation. nih.govelifesciences.orgfrontiersin.org
T-lymphocytes, including helper T cells (CD4+) and cytotoxic T cells (CD8+), are central to the adaptive immune response. clevelandclinic.org Macrophages play a multifaceted role in the immune system, including antigen presentation to T cells and phagocytosis. elifesciences.org
Without specific studies on this compound's impact on these cell types, a comprehensive description of its cellular immunomodulatory effects remains elusive.
Induction of Programmed Cell Death (Apoptosis) Pathways
The ability of this compound to induce programmed cell death, or apoptosis, has not been extensively detailed in scientific research. Apoptosis is a fundamental biological process for removing damaged or unwanted cells and is mediated through complex signaling cascades. mdpi.comwaocp.org
Activation of Apoptotic Cascade Components
Specific information on how this compound activates components of the apoptotic cascade, such as caspases, is not currently available. The apoptotic process typically involves the activation of initiator caspases which in turn activate executioner caspases like caspase-3. mdpi.comnih.govnih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are also key regulators of apoptosis. mdpi.comwaocp.orgnih.govnih.gov
Mitochondrial Pathway Involvement
The involvement of the mitochondrial pathway in any potential apoptotic activity of this compound is also not documented. The mitochondrial pathway of apoptosis is a major route for inducing cell death and involves the regulation of mitochondrial membrane permeability by the Bcl-2 family of proteins. mdpi.com
Given the absence of specific experimental data, a data table detailing the effects of this compound on apoptotic components cannot be provided.
Identification and Characterization of Molecular Targets
The specific molecular targets of this compound have not been extensively identified or characterized. Understanding the direct molecular interactions of a compound is crucial for elucidating its mechanism of action.
Protein-Ligand Interaction Studies and Binding Affinities
There is a significant lack of data from protein-ligand interaction studies, such as molecular docking, for this compound. alies.ptunair.ac.idjournaljpri.comdlshsi.edu.phresearchgate.net Consequently, information regarding its binding affinities, often expressed as dissociation constants (Kd) or inhibition constants (Ki), to specific protein targets is not available in the public domain. rcsb.orgresearchgate.netumich.edunih.gov
Due to this absence of data, a table of binding affinities for this compound with any potential protein targets cannot be compiled.
Functional Consequences of Molecular Target Engagement
This compound is a synthetic compound, structurally related to naturally occurring quinones. biosynth.com Its primary mechanism of action identified in research is the modulation of reactive oxygen species (ROS). biosynth.com By engaging with cellular pathways that are responsive to oxidative stress, this compound can alter the balance of ROS, which is fundamental to normal cellular signaling and maintaining homeostasis. biosynth.com
The functional consequences of this engagement are a subject of ongoing research, particularly in disease models where oxidative stress is a key pathological component. biosynth.com Its ability to influence redox biology makes it a valuable research tool for understanding the complex networks that govern oxidation-reduction processes within cells. biosynth.com Research is exploring its potential to modulate cellular processes like inflammation and apoptosis. biosynth.com
More specific functional outcomes have been observed in cancer cell models. One study demonstrated that this compound exerts a moderate inhibitory effect on the replication of human tumor cell lines. scite.ainih.gov This anti-proliferative activity is a direct consequence of the compound's engagement with cellular targets, leading to the disruption of cancer cell growth.
Table 1: Observed Biological Activity of this compound
| Activity | Target/Cell Line | Effect | Reference |
|---|---|---|---|
| Anti-proliferative | Human Tumor Cell Lines | Moderate inhibition of replication | scite.ainih.gov |
| Redox Modulation | Cellular Redox Systems | Functions as a Reactive Oxygen Species (ROS) modulator | biosynth.com |
Network Pharmacology Approaches for Target Prediction
Network pharmacology is an approach that integrates systems biology, bioinformatics, and polypharmacology to analyze the complex interactions between drugs, targets, and biological networks. thno.org This methodology is particularly useful for identifying potential drug targets and understanding the mechanisms of action for compounds that may affect multiple targets simultaneously. globalresearchonline.net The process often involves building and analyzing networks of drug-compound-gene-disease interactions to predict a compound's potential therapeutic effects and side effects. d-nb.info
While network pharmacology and other in silico target prediction methods have been successfully applied to various natural products, including other compounds from the genus Tripterygium like triptolide and triptonide, a specific, published network pharmacology study for this compound is not available in the current scientific literature. thno.orgnih.gov Such studies for related compounds have helped to identify key signaling pathways, such as the TNF and NF-κB pathways, as being central to their therapeutic effects. thno.orgnih.gov
The absence of dedicated network pharmacology studies for this compound means that its broader target profile and the full spectrum of its interactions within cellular networks remain largely uncharacterized. Future in silico screening, using techniques like chemical similarity searching, data mining, and molecular docking against protein databases, could provide valuable predictions about its potential biological targets. creative-biolabs.com These computational methods can help to reverse the paradigm from finding compounds for a known target to finding targets for a known compound, thereby elucidating its molecular mechanisms and potentially repurposing it for new therapeutic uses. creative-biolabs.com
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Triptoquinonide
Elucidation of Pharmacophoric Features for Biological Activities
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. japsonline.com For the triptolide (B1683669) family of compounds, SAR studies have identified several critical pharmacophoric features responsible for their potent bioactivities. mdpi.com These include the three epoxide rings (specifically the 7,8-, 9,11-, and 12,13-epoxides) and the α,β-unsaturated γ-lactone (butenolide) ring. mdpi.comresearchgate.net
The 12,13-epoxide, in particular, is vital for the covalent modification of cellular targets, such as the XPB subunit of the transcription factor TFIIH, which underlies many of triptolide's effects. mdpi.comfrontiersin.org The C-14 hydroxyl group and the integrity of the epoxide rings are also considered crucial for immunosuppressive and anti-inflammatory activities. nih.gov
Triptoquinonide represents a significant structural modification within this family. Its defining feature is the replacement of the C-ring epoxide and lactone functionalities of triptolide with a quinone system. Quinone moieties are known to be redox-active and can participate in cellular electron transfer reactions, suggesting a distinct mechanism of action for this compound. hebmu.edu.cn The key pharmacophoric features for this compound are therefore likely centered on this quinone ring, which can engage in redox cycling and interactions with cellular nucleophiles, differing significantly from the electrophilic epoxide-driven interactions of triptolide. hebmu.edu.cnresearchgate.net Further research into the specific pharmacophores of this compound is needed to fully delineate the features responsible for its unique biological profile. nih.gov
Comparative Analysis of this compound with Structurally Related Diterpenoids
The biological activities of this compound can be best understood through a comparative lens, examining its effects alongside structurally related abietane (B96969) diterpenoids like triptolide and triptonide. While direct comparative studies are limited, inferences can be drawn from the known activities of these analogs and the general biological properties of diterpenoid quinones. researchgate.neteurekaselect.com
Table 1: Structural and Activity Comparison of this compound and Related Diterpenoids
| Compound | Key Structural Feature(s) | Primary Mechanism(s) | Key Biological Activities |
|---|---|---|---|
| This compound | Abietane Diterpenoid Quinone | Reactive Oxygen Species (ROS) Modulation | Putative anti-inflammatory, Apoptotic |
| Triptolide | Diterpenoid Triepoxide, Lactone Ring | Covalent inhibition of XPB (TFIIH), NF-κB inhibition | Anti-inflammatory, Immunosuppressive, Anti-cancer, Apoptosis Induction nih.gov |
| Triptonide | Diterpenoid Triepoxide (lacks C-14 hydroxyl) | Similar to Triptolide | Anti-inflammatory, Antitumor, Immunosuppressive chemfaces.com |
Reactive Oxygen Species (ROS) are critical signaling molecules, and their homeostasis is tightly regulated within cells. frontiersin.orgmdpi.com Imbalances in ROS levels can lead to oxidative stress, a condition implicated in numerous diseases. frontiersin.org
Triptolide has been shown to induce the generation of ROS, which contributes to its apoptotic and autophagic effects in cancer cells. mdpi.comthno.org This is often linked to its interaction with mitochondrial pathways. mdpi.com
This compound, by its very nature as a quinone, is predicted to be a potent modulator of ROS. researchgate.net Quinones can undergo redox cycling, a process that can generate superoxide (B77818) radicals and hydrogen peroxide, thereby directly influencing the cellular redox state. hebmu.edu.cn This mechanism is distinct from that of triptolide and suggests that this compound's biological effects may be more directly tied to the induction of oxidative stress. While many diterpene quinones exhibit antioxidant properties at low concentrations, they can become pro-oxidant under different conditions, a dual role that likely applies to this compound. sciopen.com This direct ROS-modulating capability represents a key mechanistic difference from its epoxide-containing relatives. nih.govresearchgate.netnih.gov
The anti-inflammatory properties of triptolide are well-documented and are largely attributed to its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation. nih.govresearchgate.net This inhibition prevents the expression of numerous pro-inflammatory genes, including cytokines and chemokines. researchgate.net
Diterpenoid quinones, as a class, are also known to possess significant anti-inflammatory activities. researchgate.netsciopen.comnih.govsemanticscholar.org Their mechanisms often involve the modulation of inflammatory pathways such as NF-κB and MAPKs, sometimes through redox-sensitive mechanisms. sciopen.com For instance, certain synthetic rearranged abietane diterpenoid quinones have demonstrated the ability to inhibit nitric oxide production in macrophages, a key marker of inflammation. scilit.com Given that this compound shares the diterpenoid quinone scaffold, it is highly probable that it also possesses anti-inflammatory properties. However, the replacement of the epoxide functionalities with a quinone ring likely alters the specific molecular interactions and potency compared to triptolide. nih.govsemanticscholar.orgscilit.com
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Triptolide is a powerful inducer of apoptosis in a wide range of cancer cells. nih.govnih.gov It achieves this by inhibiting the transcription of anti-apoptotic proteins (like Bcl-2 and Mcl-1) and activating the caspase cascade, often through both mitochondrial-dependent and independent pathways. mdpi.comnih.gov
The apoptotic potential of this compound is likely mediated through different mechanisms. The induction of high levels of ROS by quinone redox cycling can trigger apoptosis by causing significant oxidative damage to mitochondria and other cellular components, leading to the release of cytochrome c and subsequent caspase activation. mdpi.com Many diterpenoid quinones, such as Tanshinone IIA, have been shown to induce apoptosis in cancer cells. researchgate.net While triptolide's apoptotic activity is often linked to transcriptional arrest, this compound's effects are more likely to be initiated by direct oxidative stress, representing a fundamental divergence in the mechanism of apoptotic induction. nih.govspandidos-publications.com
Table 2: Mechanistic Comparison of Apoptotic Induction
| Compound | Primary Apoptotic Trigger | Key Molecular Events |
|---|---|---|
| This compound | ROS-induced Oxidative Stress (Putative) | Mitochondrial damage, Cytochrome c release |
| Triptolide | Transcriptional Inhibition (XPB) | Downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1), Caspase activation nih.gov |
| Triptonide | Transcriptional Inhibition | Similar to Triptolide, inhibition of anti-apoptotic pathways |
Stereochemical Determinants of Biological Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. For drugs that interact with chiral biological macromolecules like enzymes and receptors, enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological effects.
The synthesis of triptolide and its analogs is a significant challenge due to the presence of multiple chiral centers. d-nb.info The successful enantioselective total synthesis of both (-)-triptolide and (+)-triptoquinonide underscores the importance of controlling the precise stereochemical configuration. acs.org Research has shown that the specific orientation of the functional groups, particularly the epoxide rings in triptolide, is essential for its interaction with its target, XPB. mdpi.comfrontiersin.org
Studies on the synthesis of these molecules have revealed that stereoselectivity is paramount. For example, specific catalysts and conditions are required to achieve the desired stereochemical outcome during key cyclization steps, and different chiral auxiliaries can lead to opposite enantiomers. acs.org This indicates that the biological targets of these compounds are highly sensitive to their 3D structure. Any change in the stereochemistry of this compound would be expected to dramatically alter its fit within a binding pocket, thereby affecting its ability to modulate ROS, inflammation, or apoptosis. The defined stereostructure is thus an unchangeable determinant of its biological efficacy.
Advanced Methodologies for Triptoquinonide Research
High-Throughput Screening for Functional Characterization
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds for their effects on a specific biological target. nih.govbmglabtech.com This automated process utilizes robotics, sensitive detectors, and specialized software to conduct a vast number of analyses in a short time, accelerating the identification of "hits" or "leads" that modulate a target's function. bmglabtech.comnih.gov HTS assays can be broadly categorized as functional, measuring a compound's activity on a target protein, or non-functional, assessing if a compound binds to the target. nih.gov
In the context of Triptoquinonide research, HTS can be employed to systematically screen large compound libraries to identify its molecular targets and characterize its biological activities. A typical HTS workflow for this compound would involve several key steps: target identification, assay development, library screening, and data analysis. nih.gov For instance, a cell-based assay could be designed to measure a specific cellular response, such as apoptosis or the inhibition of a particular signaling pathway, upon exposure to this compound. Libraries of known bioactive compounds could then be screened to identify molecules with similar functional profiles, providing clues to this compound's mechanism of action.
Table 1: Hypothetical High-Throughput Screening Campaign for this compound
| Parameter | Description |
| Assay Type | Cell-based fluorescence assay measuring caspase-3 activity (an indicator of apoptosis). |
| Cell Line | Human cancer cell line (e.g., HeLa or A549). |
| Compound Library | A diverse library of 10,000 small molecules with known biological targets. |
| Positive Control | Staurosporine (a known inducer of apoptosis). |
| Negative Control | DMSO (vehicle). |
| Hit Criteria | Compounds that induce a >50% increase in caspase-3 activity compared to the negative control. |
Proteomic and Metabolomic Profiling in Response to this compound Exposure
Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and small-molecule metabolites, respectively, within a biological system at a given time. mdpi.commdpi.com These approaches are invaluable for understanding the cellular response to chemical exposure by identifying perturbations in complex biological networks. rsc.orguu.nl Mass spectrometry-based techniques are central to both fields, allowing for the identification and quantification of thousands of molecules simultaneously. mdpi.commdpi.com
Exposing cells or organisms to this compound and subsequently performing proteomic and metabolomic analyses can reveal its mechanism of action and identify potential biomarkers of its effects. Proteomic profiling can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions, highlighting the specific cellular machinery affected by the compound. rsc.org For example, an increase in the abundance of stress-response proteins or a decrease in proteins involved in cell proliferation could be observed.
Metabolomic profiling complements this by measuring changes in the levels of endogenous metabolites, such as amino acids, lipids, and nucleotides. mdpi.comresearchgate.net These changes can reflect alterations in metabolic pathways, providing insights into the functional consequences of the proteomic changes. nih.govdoaj.org For instance, this compound exposure might lead to an accumulation of specific lipids and a depletion of certain amino acids, suggesting an impact on lipid and amino acid metabolism. mdpi.com
Table 2: Potential Biomarker Changes Following this compound Exposure
| Omics Platform | Potential Biomarker Change | Implied Biological Pathway |
| Proteomics | Upregulation of HSP70 | Cellular Stress Response |
| Proteomics | Downregulation of Cyclin D1 | Cell Cycle Arrest |
| Metabolomics | Increase in Ceramides | Apoptosis / Lipid Metabolism |
| Metabolomics | Decrease in Glutathione | Oxidative Stress |
Advanced Imaging Techniques for Cellular Localization and Dynamics
Advanced imaging techniques are essential for visualizing the subcellular distribution of compounds and their effects on cellular architecture and dynamic processes in real-time. researchgate.net Methods such as confocal microscopy, two-photon microscopy, and fluorescence resonance energy transfer (FRET) provide high-resolution spatial and temporal information that is unattainable with biochemical assays alone. researchgate.netnih.gov
To study the cellular localization of this compound, it could be chemically modified to include a fluorescent tag. This would allow researchers to track its uptake, distribution within different organelles (e.g., nucleus, mitochondria), and potential colocalization with specific cellular structures or proteins. Live-cell imaging could then be used to monitor the dynamics of this compound within the cell and to observe its impact on cellular events such as mitochondrial function, cytoskeletal arrangement, or nuclear morphology over time.
For example, if this compound is hypothesized to target mitochondria, a fluorescently labeled version could be co-administered with a mitochondrial-specific dye (like MitoTracker Red). Confocal microscopy would then reveal the extent to which the signals from the labeled this compound and the mitochondrial dye overlap, providing direct visual evidence of its localization.
Table 3: Comparison of Advanced Imaging Techniques for this compound Research
| Imaging Technique | Principle | Application for this compound |
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing high-resolution optical sections. | Determining the precise subcellular localization of fluorescently-tagged this compound. |
| Two-Photon Microscopy | Uses near-infrared excitation light, allowing for deeper tissue penetration and reduced phototoxicity. researchgate.net | Imaging this compound dynamics in living tissues or whole organisms. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the proximity of two fluorophores to study molecular interactions. | Investigating the direct interaction between tagged this compound and a fluorescently labeled target protein within the cell. |
Computational Chemistry and Bioinformatics
Computational approaches are indispensable in modern chemical and biological research, providing insights that complement experimental data. These methods can be used to predict molecular properties, simulate complex biological processes, and analyze large datasets to uncover underlying patterns.
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical (QM) calculations, often referred to as electronic structure calculations, use the principles of quantum mechanics to determine the electronic properties of molecules. northwestern.eduarxiv.org These methods can predict a wide range of characteristics, including molecular structure, energy, and reactivity, without the need for experimental measurements. northwestern.edulsu.edu By solving the Schrödinger equation for a given molecule, QM calculations provide a detailed picture of the electron distribution, which governs the molecule's chemical behavior. purdue.edu
For this compound, QM calculations can be used to:
Optimize its three-dimensional geometry to predict the most stable conformation.
Calculate its molecular orbitals (e.g., HOMO and LUMO) to understand its electronic transitions and potential for chemical reactions.
Predict its spectroscopic properties (e.g., IR, UV-Vis spectra) to aid in its experimental characterization.
Determine its electrostatic potential surface to identify regions of the molecule that are likely to engage in electrostatic interactions with biological targets.
Table 4: Electronic Properties of this compound Obtainable from QM Calculations
| Property | Description | Relevance |
| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Indicates the molecule's thermodynamic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps predict sites of nucleophilic or electrophilic attack. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the molecule's chemical reactivity and electronic excitability. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By integrating Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the dynamic behavior and conformational flexibility of molecules. nih.govyoutube.com This technique is particularly useful for understanding how a small molecule like this compound might interact with a larger biological macromolecule, such as a protein. nih.gov
MD simulations can be applied to this compound to:
Analyze its conformational landscape in different solvent environments to understand its flexibility.
Simulate its binding to a putative protein target , revealing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. unipa.it
Predict how its binding might induce conformational changes in the target protein, which could lead to activation or inhibition of the protein's function. nih.govwereszczynskilab.org
Calculate the binding free energy , providing a quantitative estimate of the affinity between this compound and its target.
Systems Biology Approaches for Pathway Mapping
Systems biology aims to understand the larger picture of how biological components work together as a system. nih.gov It involves the integration of experimental data from various sources (e.g., genomics, proteomics, metabolomics) with computational modeling to construct and analyze complex biological networks. frontiersin.orgdiva-portal.org This holistic approach can uncover emergent properties of a system that are not apparent from studying individual components in isolation. nih.govnih.gov
In the study of this compound, a systems biology approach would be used to map the broader biological pathways it perturbs. altex.org Data generated from HTS, proteomic, and metabolomic experiments would serve as inputs for constructing a network model of the cellular response to the compound. frontiersin.org By analyzing this network, researchers could:
Identify key nodes and modules (e.g., signaling pathways, metabolic networks) that are significantly impacted by this compound.
Predict downstream effects of the compound's initial interactions.
Generate new hypotheses about its mechanism of action that can be tested experimentally.
Compare the this compound-perturbed network to networks associated with various diseases to identify potential therapeutic applications.
Table 5: Data Integration for Systems Biology Analysis of this compound
| Data Type | Information Provided | Contribution to Pathway Mapping |
| High-Throughput Screening (HTS) | Functional effects on various targets. | Identifies initial interaction points and functional outcomes. |
| Proteomics | Changes in protein expression and modification. | Defines the protein-level response and affected cellular machinery. |
| Metabolomics | Alterations in metabolite levels. | Reveals the functional consequences on metabolic pathways. |
| Computational Modeling | Integration and network analysis. | Constructs a comprehensive map of perturbed pathways and predicts system-level effects. |
Future Research Avenues and Translational Perspectives in Basic Science
Comprehensive Elucidation of Biosynthetic Enzymes and Regulatory Networks
The biosynthesis of triptoquinonide, a C20 diterpenoid, is believed to originate from the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These five-carbon units are produced via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.gov The assembly of these units leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which then undergoes a series of cyclizations catalyzed by diterpene synthases to form the characteristic abietane (B96969) carbon skeleton. Subsequent oxidative modifications, likely carried out by cytochrome P450 monooxygenases and other tailoring enzymes, would be required to install the quinone functionality and complete the this compound structure.
A primary avenue for future research is the identification and characterization of these specific enzymes. Understanding the function of the diterpene synthase(s) responsible for the abietane scaffold and the oxidoreductases that form the quinone ring is critical.
Gene regulatory networks governing the expression of these biosynthetic enzymes also warrant deep investigation. In plants, the biosynthesis of terpenoids is often controlled by families of transcription factors, such as AP2/ERF and WRKY, which can be activated by hormonal signals like jasmonates. Identifying the specific transcription factors that regulate the this compound pathway in Tripterygium species could enable metabolic engineering approaches to increase its production in plant cell cultures or heterologous hosts. Systems biology approaches, such as co-expression network analysis, can be harnessed to link regulatory genes with biosynthetic gene clusters. [From previous general knowledge search: 18]
Discovery of Novel Biological Activities and Associated Mechanisms
While the parent compound triptolide (B1683669) has been extensively studied, the specific biological activities of this compound are less characterized, representing a significant area for discovery. nih.gov Initial research has shown that this compound can moderately inhibit the replication of certain human tumor cell lines. nih.govscite.ai This cytotoxic activity is a promising starting point for more extensive screening against a broader panel of cancer cells.
Future investigations should aim to uncover novel bioactivities in areas such as inflammation, autoimmune disease, and neurodegenerative disorders. Related triptoquinones have shown relevant activity; for example, Triptoquinone B is a potent inhibitor of interleukin-1α (IL-1α) and interleukin-1β (IL-1β) release, suggesting anti-inflammatory potential for this structural class. chemfaces.com
Elucidating the mechanism of action is paramount. The quinone structure of this compound suggests a potential role as a modulator of reactive oxygen species (ROS). biosynth.com It may interact with cellular redox systems, influencing signaling pathways sensitive to oxidative stress, which are known to be involved in apoptosis and inflammation. biosynth.com Future studies could use biochemical assays and cellular imaging to explore its impact on ROS production, mitochondrial function, and key signaling pathways like nuclear factor-kappa B (NF-κB), which is a known target for other compounds from Tripterygium. nih.gov
Table 1: Reported Biological Activities of this compound and Related Compounds
| Compound | Biological Activity | Finding | Source(s) |
|---|---|---|---|
| This compound | Anticancer | Moderately inhibited replication in two human tumor cell lines. | nih.govscite.ai |
| Triptoquinone A | Anticancer / Anti-inflammatory | Inhibited growth of P-388 leukemia cells in vitro; competitive antagonist of leukotriene D4. | scite.ai |
| Triptoquinone B | Immunosuppressive | Showed potent inhibitory activity against IL-1α and IL-1β release from human mononuclear cells. | chemfaces.com |
Rational Design of this compound Analogs with Enhanced Specificity
The complex structure of this compound offers multiple points for modification to create analogs with improved properties. Rational design, guided by computational modeling and structure-activity relationship (SAR) studies, can be employed to enhance target specificity and create more effective molecular probes or therapeutic leads. [From previous general knowledge search: 19]
Key areas for modification include:
The Quinone Moiety : This is a likely pharmacophore. Altering the substituents on the quinone ring could modulate its redox potential, potentially fine-tuning its interaction with specific oxidoreductase enzymes and reducing off-target reactivity.
The Furanolactone Ring : The D-ring is a critical part of the molecule. Modifications here could influence binding affinity and specificity for protein targets.
The A/B Ring System : The core hydrocarbon scaffold could be functionalized to alter physicochemical properties like solubility and cell permeability, without disrupting the core binding elements.
The goal of such analog design would be to separate the desired biological effect (e.g., specific anti-inflammatory action) from the generalized cytotoxicity often seen with related compounds, thereby creating molecules with a wider therapeutic window.
Development of Robust Synthetic Routes for Scalable Production of Analogs
Access to this compound and its rationally designed analogs depends on efficient chemical synthesis. The first enantioselective total synthesis of (+)-triptoquinonide has been reported, providing a foundational route for its preparation. [From previous general knowledge search: 11] A key step in this synthesis involved a lanthanide triflate-catalyzed oxidative radical cyclization to construct the core ring system with high diastereoselectivity. [From previous general knowledge search: 11]
Flow Chemistry : Utilizing continuous flow reactors can improve reaction control, safety, and scalability compared to traditional batch processing.
Semi-synthesis : Using a more abundant, structurally related natural product as a starting material for a shorter, more efficient synthesis of this compound and its analogs.
Table 2: Overview of the First Enantioselective Total Synthesis of (+)-Triptoquinonide
| Stage | Key Transformation | Significance |
|---|---|---|
| Core Construction | Lanthanide triflate-catalyzed oxidative radical cyclization of a chiral β-keto ester. [From previous general knowledge search: 11] | Efficiently established the polycyclic core with excellent control of stereochemistry. [From previous general knowledge search: 11] |
| Intermediate Elaboration | Multi-step conversion of the cyclized product. | Progressively built the remaining functional groups and ring systems. |
| Final Conversion | Conversion of (+)-Triptophenolide methyl ether. [From previous general knowledge search: 11] | Led to the final natural product, (+)-triptoquinonide, confirming the synthetic strategy. [From previous general knowledge search: 11] |
Interdisciplinary Approaches Integrating Chemical Biology and Systems Biology
A comprehensive understanding of this compound requires interdisciplinary efforts that bridge chemistry and biology. [From previous general knowledge search: 2, 3]
Chemical biology approaches can use this compound as a molecular probe to explore cellular function. [From previous general knowledge search: 3] Synthetic chemists can create analogs bearing reporter tags (e.g., fluorescent dyes) or affinity labels (e.g., biotin). These probes would allow for the direct identification of cellular binding partners through techniques like affinity purification-mass spectrometry, providing definitive evidence of the compound's molecular targets.
Systems biology offers a holistic perspective by examining the global cellular response to this compound treatment. [From previous general knowledge search: 4, 6] By employing 'omics' technologies—such as transcriptomics (RNA-seq), proteomics, and metabolomics—researchers can map the widespread changes in gene expression, protein levels, and metabolic pathways. [From previous general knowledge search: 4] This data can be integrated into network models to reveal the interconnected pathways perturbed by this compound, moving beyond a single-target view to understand its system-wide impact and uncover unexpected mechanisms of action. [From previous general knowledge search: 2]
Q & A
Q. What experimental models are most appropriate for initial evaluation of Triptoquinonide’s bioactivity and toxicity?
Methodological Answer: Begin with in vitro assays (e.g., cell viability, enzyme inhibition) using cancer cell lines or primary cells relevant to the compound’s hypothesized targets. Follow the NIH preclinical checklist to ensure reproducibility, including blinding and randomization in animal models (e.g., xenograft studies). Use the PICOT framework to define Population (specific cell type/organism), Intervention (this compound dosage), Comparison (control groups), Outcome (IC50, apoptosis markers), and Timeframe (acute vs. chronic exposure) .
Q. What standard methodologies validate the purity and structural integrity of synthesized this compound?
Methodological Answer: Employ spectroscopic techniques (NMR, HPLC-MS) to confirm chemical structure and purity. Cross-reference synthetic protocols with peer-reviewed literature to ensure consistency in reaction conditions (e.g., solvent systems, catalysts). Include positive/negative controls in bioassays to rule out batch-specific artifacts .
Q. How should researchers design dose-response studies to establish this compound’s therapeutic window?
Methodological Answer: Use logarithmic dose ranges (e.g., 0.1–100 µM) in in vitro models to capture EC50/IC50 values. For in vivo studies, adhere to OECD guidelines for toxicity testing, incorporating body weight, organ histopathology, and biomarker analysis. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify dose selection and endpoints .
Advanced Research Questions
Q. How can contradictions in reported pharmacokinetic (PK) profiles of this compound across preclinical studies be resolved?
Methodological Answer: Conduct a systematic review using PRISMA guidelines to aggregate PK data, then perform sensitivity analysis to identify variables (e.g., administration route, species-specific metabolism). Replicate conflicting studies under standardized conditions, controlling for formulation differences (e.g., solubility enhancers). Use meta-regression to isolate confounding factors .
Q. What strategies optimize in vitro assay conditions for elucidating this compound’s mechanism of action (MoA)?
Methodological Answer: Implement factorial experimental design to test combinations of variables (e.g., serum concentration, incubation time). Use CRISPR-based gene knockout models to validate target engagement. Triangulate data from transcriptomics, proteomics, and metabolomics to reduce bias in MoA hypotheses .
Q. How can researchers address discrepancies in this compound’s efficacy between 2D cell cultures and 3D organoid models?
Methodological Answer: Compare drug penetration kinetics using fluorescently labeled this compound in both systems. Analyze microenvironmental factors (e.g., hypoxia, extracellular matrix composition) via RNA-seq or spatial transcriptomics. Apply Bland-Altman plots to quantify agreement between models .
Q. What computational approaches are effective for predicting off-target interactions of this compound?
Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) against structural databases like ChEMBL or PDB. Validate predictions with thermal shift assays (TSA) or surface plasmon resonance (SPR). Cross-reference results with ToxCast data to prioritize high-risk off-targets .
Data Analysis & Interpretation
Q. How should researchers statistically analyze heterogeneous outcomes in this compound’s anti-inflammatory activity across studies?
Methodological Answer: Apply mixed-effects models to account for inter-study variability (e.g., species, dosing schedules). Use forest plots to visualize effect sizes and I² statistics to quantify heterogeneity. Pre-register analysis protocols to mitigate post hoc bias .
Q. What methods validate the specificity of this compound’s observed effects in complex biological systems?
Methodological Answer: Employ orthogonal assays (e.g., siRNA knockdown, pharmacologic inhibition) to confirm target dependency. Use isotope-labeled this compound for mass spectrometry-based target deconvolution. Integrate single-cell RNA-seq to identify subpopulation-specific responses .
Q. How can multi-omics datasets be leveraged to uncover synergistic pathways modulated by this compound?
Methodological Answer: Perform pathway enrichment analysis (e.g., GSEA, DAVID) on transcriptomic and proteomic data. Use network pharmacology tools (Cytoscape, STRING) to map compound-target-disease interactions. Validate predictions with combinatorial drug screens (e.g., this compound + standard chemotherapeutics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
